molecular formula C23H25ClO6 B1593409 (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone CAS No. 1103738-30-2

(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone

Cat. No. B1593409
M. Wt: 432.9 g/mol
InChI Key: TUBVOYXRJBKZBN-UHFFFAOYSA-N
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Description

(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C23H25ClO6 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Compounds related to (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone have shown promise as anti-tumor agents. For instance, a derivative, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antioxidant Properties

Some derivatives of this compound have been synthesized and assessed for their antioxidant activities. One such example is the study of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, which demonstrated effective antioxidant power in various assays (Çetinkaya et al., 2012).

Antimicrobial and Antioxidant Studies

Further research on related compounds includes antimicrobial and antioxidant studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which have shown promising results in combating microbial growth and free radical scavenging (Rashmi et al., 2014).

Synthesis and Nematicidal Properties

The synthesis of hybrid heterocycles related to this compound has been studied for potential anticancer agents and nematicidal properties. These studies have led to the discovery of compounds with significant activity against certain nematodes, indicating their potential in agricultural applications (Srinivas et al., 2017).

Crystal Packing Analysis

The crystal packing of derivatives containing the 1,2,4-oxadiazol moiety has been investigated to understand the role of non-covalent interactions in their supramolecular architectures. This research helps in the development of new materials and drugs by understanding molecular interactions (Sharma et al., 2019).

properties

IUPAC Name

[(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO6/c1-4-27-16-8-5-13(6-9-16)11-15-12-14(7-10-17(15)24)18(25)20-19(26)21-22(28-20)30-23(2,3)29-21/h5-10,12,19-22,26H,4,11H2,1-3H3/t19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVOYXRJBKZBN-MLNNCEHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(=O)C3C(C4C(O3)OC(O4)(C)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(=O)[C@H]3[C@H]([C@H]4[C@@H](O3)OC(O4)(C)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107872
Record name (5S)-1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-O-(1-methylethylidene)-D-xylo-pentodialdo-5,2-furanose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone

CAS RN

1103738-30-2
Record name (5S)-1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-O-(1-methylethylidene)-D-xylo-pentodialdo-5,2-furanose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103738-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-O-(1-methylethylidene)-D-xylo-pentodialdo-5,2-furanose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Reactant of Route 3
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone
Reactant of Route 6
(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone

Citations

For This Compound
1
Citations
MM Zhao, H Zhang, S Iimura, MS Bednarz… - … Process Research & …, 2020 - ACS Publications
The development of an efficient manufacturing process for sotagliflozin (LX4211), a dual inhibitor of sodium–glucose cotransporter-1/2 (SGLT-1/2) for the treatment of diabetes, is …
Number of citations: 7 pubs.acs.org

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